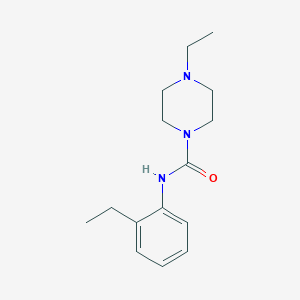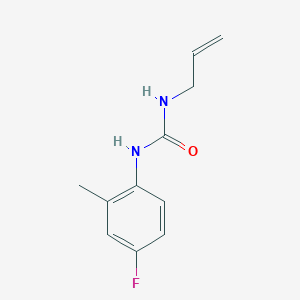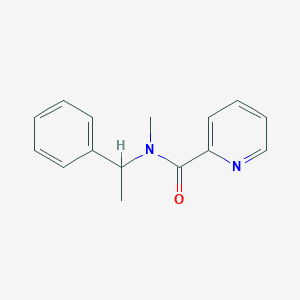
N-methyl-N-(1-phenylethyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-(1-phenylethyl)furan-2-carboxamide, also known as Furanyl Fentanyl, is a synthetic opioid analgesic that is structurally similar to fentanyl. It has been reported to be a potent and highly addictive drug, which has resulted in its classification as a Schedule I controlled substance in the United States. However, Furanyl Fentanyl also has potential applications in scientific research, particularly in the study of opioid receptors and their mechanisms of action.
作用機序
N-methyl-N-(1-phenylethyl)furan-2-carboxamide Fentanyl acts on the mu-opioid receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. Activation of the mu-opioid receptor by N-methyl-N-(1-phenylethyl)furan-2-carboxamide Fentanyl leads to the inhibition of adenylate cyclase, which results in a decrease in intracellular cAMP levels. This, in turn, leads to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels, which ultimately leads to the hyperpolarization of neurons and a decrease in neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-methyl-N-(1-phenylethyl)furan-2-carboxamide Fentanyl are similar to those of other opioid agonists. These effects include analgesia, sedation, respiratory depression, and euphoria. However, N-methyl-N-(1-phenylethyl)furan-2-carboxamide Fentanyl has been reported to be more potent than fentanyl, which makes it more dangerous and potentially lethal in cases of overdose.
実験室実験の利点と制限
One advantage of using N-methyl-N-(1-phenylethyl)furan-2-carboxamide Fentanyl in lab experiments is its high potency, which allows for the use of smaller amounts of the compound in studies. This can be particularly useful in studies that require large quantities of opioid agonists, as it reduces the amount of material that needs to be synthesized. However, the high potency of N-methyl-N-(1-phenylethyl)furan-2-carboxamide Fentanyl also makes it more difficult to handle and increases the risk of accidental exposure, which can be dangerous.
将来の方向性
There are several potential future directions for research involving N-methyl-N-(1-phenylethyl)furan-2-carboxamide Fentanyl. One area of interest is the development of new opioid agonists that are less addictive and have fewer side effects than currently available opioids. Another area of interest is the study of the interactions between opioid receptors and other neurotransmitter systems, such as the dopamine and serotonin systems. Finally, there is a need for further research into the mechanisms of action of opioid agonists, particularly their effects on intracellular signaling pathways and gene expression.
合成法
The synthesis of N-methyl-N-(1-phenylethyl)furan-2-carboxamide Fentanyl involves the reaction of N-phenethyl-4-piperidone with furan-2-carboxylic acid and N-methylpiperazine in the presence of a palladium catalyst. The resulting compound is then purified using chromatography techniques. This synthesis method has been described in detail in scientific literature and has been used to produce N-methyl-N-(1-phenylethyl)furan-2-carboxamide Fentanyl for research purposes.
科学的研究の応用
N-methyl-N-(1-phenylethyl)furan-2-carboxamide Fentanyl has been used in scientific research to study the mechanisms of action of opioid receptors, particularly the mu-opioid receptor. It has been found to be a potent agonist of the mu-opioid receptor, with a binding affinity similar to that of fentanyl. This makes it a useful tool for studying the effects of opioid agonists on the mu-opioid receptor and the downstream signaling pathways that are activated.
特性
IUPAC Name |
N-methyl-N-(1-phenylethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-11(12-7-4-3-5-8-12)15(2)14(16)13-9-6-10-17-13/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHBHBLMIGVQGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(1-phenylethyl)furan-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[(4-bromophenyl)sulfonylamino]butanoate](/img/structure/B7513639.png)
![Methyl 4-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate](/img/structure/B7513645.png)

![4-[(4-Chloro-3-methylphenoxy)methyl]-1-methylpyridin-2-one](/img/structure/B7513659.png)
![4-methyl-5-[(1-methyl-2-oxopyridin-4-yl)methyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7513666.png)
![[4-(Dimethylamino)phenyl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7513672.png)
![N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]acetamide](/img/structure/B7513676.png)
![3-Methyl-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]butan-1-one](/img/structure/B7513683.png)
![3-methyl-1'-propylspiro[1H-quinazoline-2,4'-piperidine]-4-one;hydrochloride](/img/structure/B7513695.png)



![3-[2-(4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7513733.png)
